molecular formula C12H10N2 B14677675 10H-azepino[1,2-a]benzimidazole CAS No. 38673-84-6

10H-azepino[1,2-a]benzimidazole

Cat. No.: B14677675
CAS No.: 38673-84-6
M. Wt: 182.22 g/mol
InChI Key: RZQQOLDIVLOBIU-UHFFFAOYSA-N
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Description

10H-Azepino[1,2-a]benzimidazole (CAS 38673-84-6) is a versatile benzimidazole-fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of structures extensively studied for their potent bioreductive antitumor activity . The scaffold serves as a key precursor in the synthesis of novel quinone-based compounds that act as potent cytotoxic agents, with specific activity investigated against various cancer cell lines, including melanoma and breast cancer . Its mechanism of action is often associated with bioreductive activation by cellular reductases such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is frequently overexpressed in solid tumors, leading to selective cancer cell toxicity . The molecular formula is C12H10N2, with a molecular weight of 182.22 g/mol . Key calculated physicochemical properties include a density of approximately 1.17 g/cm³ and a boiling point of ~380.98°C at 760 mmHg . Researchers utilize this compound as a critical building block for developing more complex, functionalized azepinobenzimidazoles, such as 3-aziridinylazepino[1,2-a]benzimidazolequinone, via further synthetic elaboration . The synthetic approaches for such ring-fused benzimidazoles often involve oxidative cyclizations of o-cycloaminoanilines or their derivatives . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

38673-84-6

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

10H-azepino[1,2-a]benzimidazole

InChI

InChI=1S/C12H10N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h1-8H,9H2

InChI Key

RZQQOLDIVLOBIU-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC2=NC3=CC=CC=C3N21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-azepino[1,2-a]benzimidazole typically involves the fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones with 1,2-dimethyl-1H-benzimidazole. The reaction product is then treated with a base such as morpholine to yield 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides . Another method involves the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles in benzene at 25°C, followed by cyclization in alcohol in the presence of potassium carbonate .

Industrial Production Methods: While specific industrial production methods for 10H-azepino[1,2-a]benzimidazole are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 10H-azepino[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the azepine ring, leading to hydrogenated derivatives.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

10H-azepino[1,2-a]benzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Pharmacological Differences

The table below compares 10H-azepino[1,2-a]benzimidazole with its closest analogs: imidazo[1,2-a]benzimidazole and pyrimido[1,2-a]benzimidazole.

Property 10H-Azepino[1,2-a]benzimidazole Imidazo[1,2-a]benzimidazole Pyrimido[1,2-a]benzimidazole
Ring Size 7-membered (azepine + benzimidazole) 5-membered (imidazole + benzimidazole) 6-membered (pyrimidine + benzimidazole)
Nitrogen Atoms 1 in azepine, 2 in benzimidazole 2 in imidazole, 2 in benzimidazole 2 in pyrimidine, 2 in benzimidazole
Key Pharmacological Activities Limited data; hypothesized CNS or antimicrobial potential Intraocular pressure (IOP) reduction , anticonvulsant activity IOP reduction , antiviral activity
Notable Derivatives 4-Methyl-tetrahydro variant RU 239 (IOP reduction up to 23.79% at 0.1%) RU 551 (peak IOP reduction: 31.83% at 0.2%)
Synthetic Complexity Requires multi-step cyclization Straightforward alkylation/cyclization Metal-mediated or solvent-free approaches

Intraocular Pressure (IOP) Lowering Activity

Imidazo[1,2-a]benzimidazoles
  • RU 239 : At 0.1% concentration, achieved 23.79% IOP reduction in rats, but efficacy decreased at higher concentrations (20.45% at 0.2%, 9.13% at 0.4%) .
  • AUC Trends : Higher concentrations paradoxically reduced the area under the curve (AUC), suggesting shorter duration of action .
Pyrimido[1,2-a]benzimidazoles
  • RU 551 : Maximum IOP reduction of 31.83% at 0.2% , outperforming 0.1% (27.91%) and 0.4% (30.22%) concentrations .
  • Onset Time : Delayed onset (1.5 hours) at 0.4% vs. 0.5 hours for lower concentrations .

Comparison with Azepino Analogs: No direct IOP data exist for 10H-azepino derivatives. However, their larger ring size and partial saturation may alter ROCK inhibitory activity—a key mechanism for IOP reduction in benzimidazoles .

Antimicrobial and Antiviral Activity

  • Pyrimido Derivatives : 1,4-Dihydropyrimido[1,2-a]benzimidazoles showed moderate activity against drug-resistant bacteria and fungi, though less potent than standard drugs .
  • Imidazo Derivatives: Limited antimicrobial data, but anticonvulsant activity via GABA receptor modulation was noted .
  • Azepino Derivatives: No reported antimicrobial studies.

Structure-Activity Relationships (SAR)

  • Ring Size and Saturation: The seven-membered azepino ring may enhance binding flexibility compared to rigid five- or six-membered analogs, but saturation could reduce aromatic interactions critical for ROCK inhibition .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 10H-azepino[1,2-a]benzimidazole derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Condensation of 2-aminobenzimidazole with 1,1,3,3-tetraethoxypropane, yielding ~57% under reflux conditions .
  • Route 2 : A tandem reaction using 2-arylbenzimidazoles with α-bromocarbonyl compounds, achieving ~58% yield in a one-pot, three-component reaction at room temperature .
  • Key Variables : Solvent choice (e.g., propylene oxide as a medium and acid scavenger), temperature, and catalyst selection (e.g., magnetic nanocatalysts under LED irradiation improve selectivity and yield) .

Q. What methodologies are employed to assess the biological activity of benzimidazole derivatives?

  • Methodological Answer : Standard protocols include:

  • Anthelmintic Assays : Testing against Syphacia obvelata (gastrointestinal nematode) using derivatives like 6d and 6k, with activity measured via paralysis time and mortality rates .
  • Anticancer Profiling : Kinase inhibition assays (e.g., BMX/AKT pathway analysis) and cytotoxicity testing against leukemia cell lines .
  • Sensor Applications : Fluorescence-based detection of CO₂ using pyrimido[1,2-a]benzimidazole derivatives in liquid media .

Q. What analytical techniques are critical for confirming the structural integrity of synthesized derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolves π-stacking and hydrogen-bonding interactions, critical for understanding fluorescence properties .
  • NMR and Mass Spectrometry : Validate purity and molecular weight, especially for derivatives with substituents like dichlorophenoxy groups .

Advanced Research Questions

Q. How can green chemistry principles optimize the synthesis of pyrimido[1,2-a]benzimidazole derivatives?

  • Methodological Answer :

  • Microwave-Mediated Synthesis : Uses guanidine hydrochloride (GuHCl) as an organocatalyst, enabling solvent- and metal-free reactions with >85% yield in 20 minutes .
  • LED-Driven Catalysis : White LED irradiation with recyclable spiky magnetic nanocatalysts achieves high selectivity and reduces energy consumption .
  • Molecular Oxygen as Oxidant : Metal-free dehydrogenation of cyclohexanones with 2-aminopyridines under aerobic conditions .

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) in benzimidazole-based compounds?

  • Methodological Answer :

  • QSAR Modeling : Artificial Neural Networks (ANN) analyze parameters like hypotensive activity and intraocular pressure-lowering effects (Table 3 in ).
  • Functional Group Variation : Introduce substituents (e.g., 6-benzoxazole) to assess impacts on bioactivity .
  • Crystallography-Guided Design : Correlate intermolecular interactions (e.g., C–H⋯π bonds) with fluorescence or stability .

Q. How should researchers address contradictions in SAR data for azepino-benzimidazole derivatives?

  • Methodological Answer :

  • Statistical Validation : Apply multivariate analysis to resolve outliers in bioactivity datasets .
  • Control Experiments : Test derivatives under identical conditions (e.g., pH, temperature) to isolate variable impacts .
  • Computational Cross-Checking : Compare ANN predictions with DFT-based stability/reactivity studies .

Q. What computational strategies predict the bioactivity of novel azepino-benzimidazole derivatives?

  • Methodological Answer :

  • ANN-Based QSAR : Trained on datasets linking substituent electronegativity and steric effects to hypotensive activity .
  • Docking Simulations : Model interactions with biological targets (e.g., AKT kinase for anticancer activity) .
  • DFT Analysis : Evaluate charge transfer and stability of hydrazide-hydrazone derivatives .

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